2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine
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Overview
Description
2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine is a complex organic compound characterized by its unique structure, which includes an oxetane ring, a piperazine ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to add hydrogen atoms to the compound, changing its reactivity.
Substitution: This type of reaction involves replacing one functional group with another, which can be useful in creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyridine derivatives, such as:
- 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]benzene
- 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]quinoline
Uniqueness
What sets 2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine apart is its unique combination of the oxetane, piperazine, and pyridine rings. This structure provides distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H22N4O |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H22N4O/c1-14(2)10-17(12-8-19-9-12)5-6-18(14)11-3-4-13(15)16-7-11/h3-4,7,12H,5-6,8-10H2,1-2H3,(H2,15,16) |
InChI Key |
KGZWTTDQLMXLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)N)C3COC3)C |
Origin of Product |
United States |
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